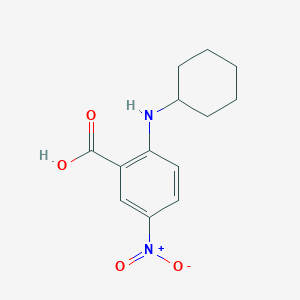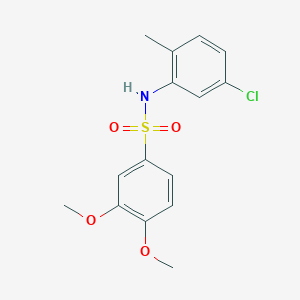![molecular formula C14H15NO2S B229252 N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B229252.png)
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.
Attachment of the 4-Methoxyphenyl Ethyl Group: The final step involves the alkylation of the thiophene carboxamide with 1-(4-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activity.
Mecanismo De Acción
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide: Exhibits anticancer, anti-inflammatory, and analgesic effects.
4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Uniqueness: N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the 4-methoxyphenyl ethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15NO2S |
|---|---|
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-10(11-5-7-12(17-2)8-6-11)15-14(16)13-4-3-9-18-13/h3-10H,1-2H3,(H,15,16) |
Clave InChI |
BFSSDOCHUZERRI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B229209.png)

